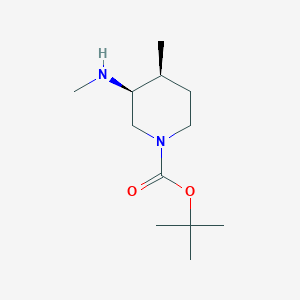![molecular formula C8H7N3O2 B1529605 Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate CAS No. 1363381-89-8](/img/structure/B1529605.png)
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate
Descripción general
Descripción
“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 177.16 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Switchable Synthesis of Pyrroles and Pyrazines
Research has demonstrated the synthesis of 4-Aminopyrrole-3-carboxylates and pyrazine-2-carboxylates through the reaction of 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, adjusted by the Rh(II) catalyst and reaction conditions. This study provides experimental and DFT evidence for the intermediates involved in the reaction, highlighting the versatility of these compounds in synthetic chemistry (Rostovskii et al., 2017).
Pyrrolotriazepine Derivatives
Another study focused on the conversion of pyrrole derivatives to N-propargyl pyrroles and their further reaction to form 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives, showcasing the complexity of reactions these compounds can undergo and their potential as precursors for novel heterocyclic compounds (Menges et al., 2013).
Microwave-Promoted Synthesis of N-Heterocycles
Research has explored the intramolecular cyclization of 2-acetyl-1-propargylpyrroles in the presence of ammonia under microwave heating, leading to the formation of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines. This study illustrates the use of microwave-assisted synthesis as a rapid and efficient method for generating heterocyclic compounds (Alfonsi et al., 2009).
Potential Applications
Antiproliferative Activity
Novel derivatives of pyrrolo[2,3-b]pyrazine have been synthesized and demonstrated significant antiproliferative activity against a panel of cultured human tumor cell lines, suggesting their potential as protein kinase inhibitors for cancer treatment (Dubinina et al., 2006).
Peptidomimetics
A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics have been designed, indicating the potential of these compounds in the development of novel therapeutic agents by mimicking the structure and function of natural peptides (Biitseva et al., 2015).
Safety and Hazards
Direcciones Futuras
Pyrrolopyrazine derivatives, including “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Target of Action
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.
Mode of Action
It’s suggested that the compound interacts with its targets (possibly kinases) and inhibits their function . This inhibition could lead to changes in cellular processes controlled by these kinases.
Biochemical Pathways
Given its potential kinase inhibitory activity , it can be inferred that the compound might affect pathways regulated by kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis, so the inhibition of kinases can have significant downstream effects.
Result of Action
Given its potential kinase inhibitory activity , it can be inferred that the compound might affect cellular processes regulated by kinases, leading to changes in cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYVYGGBGJSMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195441 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-89-8 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)


![[(3S)-1-methylpiperidin-3-yl]methanamine;hydrochloride](/img/structure/B1529528.png)
![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)

![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)



